molecular formula C21H27N3O B5130072 3-({1-[(4-Methylphenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea

3-({1-[(4-Methylphenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea

Cat. No.: B5130072
M. Wt: 337.5 g/mol
InChI Key: OPHJOKWSRWREDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({1-[(4-Methylphenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea is a compound that features a piperidine ring, a phenylurea moiety, and a 4-methylphenyl group. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(4-Methylphenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea typically involves the reaction of 4-methylbenzyl chloride with piperidine to form 1-[(4-methylphenyl)methyl]piperidine. This intermediate is then reacted with phenyl isocyanate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-({1-[(4-Methylphenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-({1-[(4-Methylphenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({1-[(4-Methylphenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea involves its interaction with specific molecular targets and pathways. The piperidine ring and phenylurea moiety are crucial for its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({1-[(4-Methylphenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-17-7-9-19(10-8-17)16-24-13-11-18(12-14-24)15-22-21(25)23-20-5-3-2-4-6-20/h2-10,18H,11-16H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHJOKWSRWREDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)CNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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